molecular formula C18H17ClN2O3 B2689765 N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide CAS No. 1024436-79-0

N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide

Cat. No. B2689765
M. Wt: 344.8
InChI Key: IILMPMFNHDHABY-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . Unfortunately, there is limited information available about this compound.


Molecular Structure Analysis

The molecular formula of “N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide” is C18H17ClN2O3 and its molecular weight is 344.79 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research has explored the synthesis of novel formamide derivatives for potential applications in agriculture and organic chemistry. For example, Li Yuan-xiang et al. (2011) synthesized thirteen novel formamide derivatives to assess their herbicidal activities, although no significant activity was found at the tested concentrations (Li Yuan-xiang, 2011). Similarly, studies on the synthesis of chloramphenicol via new intermediates involving formamide derivatives indicate the role of these compounds in the production of antibiotics (B. Hazra, V. Pore, S. P. Maybhate, 1997).

Catalysis and Green Chemistry

Formamides have been used as catalysts and solvents in green chemistry. Ishida and Haruta (2009) demonstrated the use of gold nanoparticles supported on NiO to catalyze the N-formylation of amines with methanol and molecular oxygen, showcasing an environmentally friendly method for producing formamides (T. Ishida, M. Haruta, 2009). Additionally, the synthesis of N-formylmorpholine as a green solvent highlights the chemical stability and non-toxicity of formamide derivatives, further promoting their utility in organic synthesis (N. Ghasemi, 2018).

Advanced Organic Synthesis Techniques

The chemical versatility of formamides is illustrated through their use in complex organic synthesis processes. For instance, the Lewis acid-catalyzed cyclization of phenyl isocyanides to form 1-formyl-1,2-dihydroquinoline derivatives exemplifies the innovative approaches in synthesizing heterocyclic compounds using formamide intermediates (K. Kobayashi et al., 1995).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-9-8-14(12-16(15)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILMPMFNHDHABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide

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